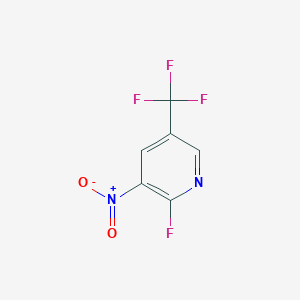

2-Fluor-3-nitro-5-(Trifluormethyl)pyridin

Übersicht

Beschreibung

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both nitro and trifluoromethyl groups. This compound is of significant interest in the fields of pharmaceuticals and agrochemicals due to its unique chemical properties, which include high stability and reactivity.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:

Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its stability and reactivity.

Material Science: Its unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

It is known that the trifluoromethyl group can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Fluoropyridines have been noted for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Pharmacokinetics

The presence of fluorine in organic molecules can significantly affect pharmaceutical growth .

Result of Action

It is known that fluorine-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .

Action Environment

The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 2-fluoro-5-(trifluoromethyl)pyridine using nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the direct fluorination of 3-nitro-5-(trifluoromethyl)pyridine using a fluorinating agent such as Selectfluor .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

- 2-Fluoro-3-nitro-5-(methyl)pyridine

- 2-Fluoro-3-nitro-5-(trifluoromethyl)benzene

Comparison: 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and trifluoromethyl groups on the pyridine ring, which confer high stability and reactivity. Compared to its analogs, this compound exhibits superior chemical stability and enhanced biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biologische Aktivität

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both a nitro group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound significantly influence its biochemical interactions and pharmacological effects.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₄N₂O₂ |

| Molecular Weight | 194.09 g/mol |

| Functional Groups | Nitro (-NO₂), Trifluoromethyl (-CF₃) |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various enzymes and proteins through multiple mechanisms:

- Enzyme Inhibition : The trifluoromethyl group can enhance the binding affinity to target enzymes by stabilizing interactions through hydrogen bonding. This results in the inhibition of enzyme activity, which is crucial for various biochemical pathways .

- Cellular Effects : This compound has been shown to modulate cell signaling pathways, affecting gene expression related to oxidative stress and apoptosis. Such modulation can lead to altered cellular metabolism and function .

Antimicrobial Activity

Research indicates that 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Properties

In cellular models, this compound has shown promise in inhibiting cancer cell proliferation. Studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been evaluated through its effects on cyclooxygenase (COX) enzymes. It demonstrated a higher potency in inhibiting COX-2 compared to COX-1, indicating a selective action that could minimize side effects associated with non-selective anti-inflammatory drugs .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study evaluated the effects of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 of approximately 15 μM after 48 hours of treatment.

- Anti-inflammatory Activity Assessment :

Pharmacokinetics

The pharmacokinetic profile of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine includes:

- Absorption : Enhanced lipophilicity due to the trifluoromethyl group improves absorption across biological membranes.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to reactive intermediates that may further interact with cellular components .

- Excretion : Excretion pathways are yet to be fully elucidated but are expected to involve renal clearance mechanisms.

Eigenschaften

IUPAC Name |

2-fluoro-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBXIMNAPLIFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512960 | |

| Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72587-16-7 | |

| Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.